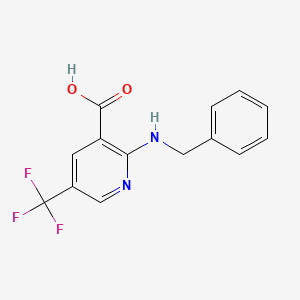
2-Benzylamino-5-trifluoromethyl-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid is a compound that features a trifluoromethyl group, a benzylamino group, and a pyridine carboxylic acid moiety.
Méthodes De Préparation
The synthesis of 2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the trifluoromethyl group . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and benzylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The benzylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid include other trifluoromethylated pyridine derivatives and benzylamino-substituted compounds. What sets this compound apart is the combination of both trifluoromethyl and benzylamino groups, which can confer unique properties such as enhanced stability, reactivity, and potential biological activity . Examples of similar compounds include:
- 2-(benzylamino)-5-(trifluoromethyl)pyridine
- 2-(benzylamino)-pyridine-3-carboxylic acid
- 5-(trifluoromethyl)pyridine-3-carboxylic acid
Propriétés
Formule moléculaire |
C14H11F3N2O2 |
|---|---|
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)10-6-11(13(20)21)12(19-8-10)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19)(H,20,21) |
Clé InChI |
CQRUKLIQLBQZIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12462348.png)
![1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12462354.png)
![3-{5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B12462358.png)
![N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462369.png)
![N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide](/img/structure/B12462371.png)
![N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12462375.png)
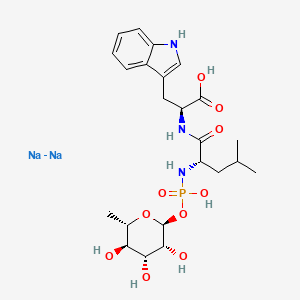
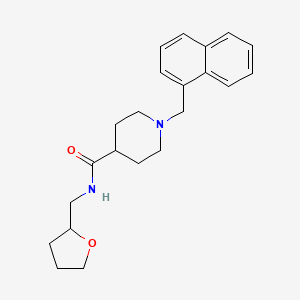
![4-[3-Acetyl-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12462400.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12462408.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B12462414.png)
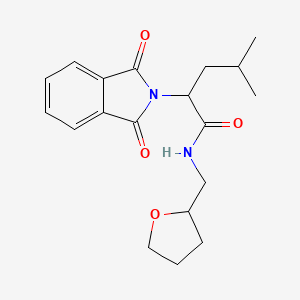
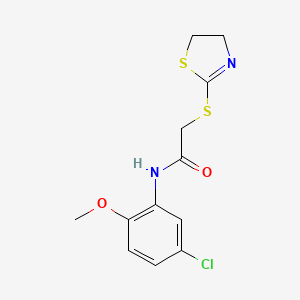
![5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12462436.png)
